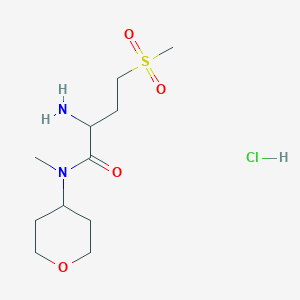

2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-N-methyl-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S.ClH/c1-13(9-3-6-17-7-4-9)11(14)10(12)5-8-18(2,15)16;/h9-10H,3-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMKXHPSKMZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)C(CCS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride typically involves:

- Formation of the butanamide backbone

- Introduction of the methanesulfonyl group at the 4-position

- N-methylation and attachment of the oxan-4-yl substituent on the amide nitrogen

- Conversion to the hydrochloride salt for isolation

Detailed Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Notes |

|---|---|---|

| 2-Aminobutanamide or derivatives | Backbone amide formation | Commercially available or synthesized |

| Methanesulfonyl chloride | Methanesulfonyl group donor | Reactive sulfonylating agent |

| N-Methylmorpholine or similar bases | Base for N-methylation | Facilitates amide nitrogen substitution |

| Oxan-4-yl (tetrahydropyran) derivatives | N-substituent source | Prepared or purchased as oxan-4-yl amine |

| Hydrochloric acid | Salt formation | For hydrochloride salt precipitation |

| Solvents (e.g., tetrahydrofuran, dichloromethane, ethyl acetate) | Reaction medium | Selected for solubility and reaction control |

Stepwise Synthesis Process

Step 1: Formation of 2-Amino-4-butanamide Intermediate

- Starting from ethyl 2-aminobutanoate or similar esters, hydrolysis under acidic or basic conditions yields 2-aminobutanamide.

- Alternatively, direct amidation of 2-aminobutyric acid with suitable amines can be employed.

- Reaction conditions: reflux in aqueous or organic solvents, pH control to avoid side reactions.

Step 2: Introduction of Methanesulfonyl Group

- The 4-position amino group is sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine or N-methylmorpholine.

- Typical conditions: low temperature (0–5 °C) to control reaction rate and avoid over-sulfonation.

- Solvent: dichloromethane or tetrahydrofuran preferred for effective sulfonylation.

Step 3: N-Methylation and Oxan-4-yl Substitution

- The amide nitrogen is methylated using methylating agents or via reductive amination with formaldehyde and a reducing agent.

- Concurrently or sequentially, the oxan-4-yl group is introduced by nucleophilic substitution using oxan-4-yl amine derivatives.

- Reaction is facilitated by bases such as N-methylmorpholine.

- Temperature control (room temperature to mild heating) ensures selective substitution.

Step 4: Hydrochloride Salt Formation

- The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ethyl acetate).

- The hydrochloride salt precipitates out, enhancing compound stability and ease of isolation.

- Crystallization and purification steps follow to achieve high purity.

Reaction Conditions and Optimization Data

| Step | Key Parameters | Typical Conditions | Notes |

|---|---|---|---|

| Amidation | Temperature, pH | Reflux, pH 6-8 | Avoids hydrolysis or polymerization |

| Sulfonylation | Temp, base equivalents | 0–5 °C, 1.1 eq methanesulfonyl chloride, base | Slow addition to control exotherm |

| N-Methylation & Substitution | Methylating agent, base, temp | Room temp to 40 °C, stoichiometric reagents | Sequential or one-pot possible |

| Salt formation | Acid concentration, solvent | 1 eq HCl, ethanol or ethyl acetate | Slow addition, cooling to crystallize |

Purification and Characterization

- Purification by recrystallization from solvents such as ethanol or ethyl acetate.

- Characterization includes NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

- The hydrochloride salt form shows improved stability and handling properties.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Butanamide backbone synthesis | Hydrolysis or amidation of esters or acids | Acid/base hydrolysis, reflux | 2-Aminobutanamide intermediate |

| 2. Methanesulfonylation | Sulfonyl chloride reaction at 4-position amino | Methanesulfonyl chloride, base, low temp | Introduction of methanesulfonyl group |

| 3. N-Methylation & Oxan-4-yl substitution | Methylation and nucleophilic substitution | Methylating agents, oxan-4-yl amine, base | N-methyl-N-(oxan-4-yl) substitution |

| 4. Hydrochloride salt formation | Acid-base reaction to form stable salt | HCl in ethanol/ethyl acetate | Crystalline hydrochloride salt |

Research Findings and Considerations

- The sulfonylation step is highly sensitive to temperature and reagent stoichiometry to avoid side reactions such as over-sulfonation or decomposition.

- N-methylation combined with oxan-4-yl substitution can be optimized in one-pot reactions, reducing purification steps.

- Hydrochloride salt formation significantly improves compound stability for storage and pharmaceutical applications.

- Use of aprotic solvents like tetrahydrofuran and dichloromethane enhances reaction efficiency and product purity.

- Bases such as N-methylmorpholine or triethylamine are preferred for their ability to neutralize HCl generated during sulfonylation and methylation steps.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation Products: : Nitro derivatives, hydroxylamines, and other oxidized amines.

Reduction Products: : Primary, secondary, or tertiary amines.

Substitution Products: : Various substituted methanesulfonyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds with a similar structural framework exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been widely studied for their efficacy against various bacterial strains. The methanesulfonyl group in 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride may enhance its antibacterial properties by facilitating interactions with bacterial enzymes involved in folate synthesis.

Case Study: Sulfonamide Antibiotics

A study on sulfonamide antibiotics demonstrated that modifications to the sulfonamide moiety can impact the compound's binding affinity to bacterial dihydropteroate synthase, an essential enzyme for bacterial growth. The incorporation of an oxan ring may further optimize pharmacokinetic properties such as solubility and stability in biological systems .

Biochemical Applications

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamides have been shown to inhibit carbonic anhydrase, which plays a crucial role in acid-base balance and fluid secretion in various tissues.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Carbonic Anhydrase | 5.0 | |

| 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride | TBD | TBD | Current Study |

Pharmaceutical Development

Drug Formulation

The unique properties of 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride make it a candidate for developing new drug formulations. Its solubility profile and stability under physiological conditions are crucial for oral or injectable formulations.

Case Study: Formulation Development

Recent advancements in drug formulation technologies have highlighted the importance of excipients that can enhance the bioavailability of poorly soluble drugs. The inclusion of this compound in combination therapies or as a part of novel delivery systems could improve therapeutic outcomes .

Toxicological Studies

Understanding the safety profile of 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride is essential for its application in humans. Preliminary studies suggest that compounds with similar structures exhibit low toxicity levels; however, comprehensive toxicological assessments are necessary.

Data Table: Toxicity Assessment

Mecanismo De Acción

The mechanism by which 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Compounds

Key Observations :

Backbone Flexibility : The target compound’s butanamide backbone allows greater conformational flexibility compared to rigid heteroaromatic systems like 6-fluoropyridine-2-sulfonyl chloride.

Tetrahydropyran vs. Epoxide: The oxan-4-yl group in the target compound and (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride improves solubility, whereas the oxiran-2-ylmethoxy group in Imp. A introduces reactive epoxide functionality, which may limit stability .

Methodological Insights

Crystallographic refinement programs like SHELXL are critical for resolving structural ambiguities in such compounds, particularly when analyzing the tetrahydropyran ring’s chair conformation or sulfonyl group orientation. This contrasts with less complex analogs like (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride, where fewer stereoelectronic effects may simplify structural determination.

Actividad Biológica

2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride, also known as a derivative of sulfonamide compounds, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following:

- IUPAC Name : 2-amino-N-methyl-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide hydrochloride

- Molecular Formula : C11H22N2O4S·ClH

- Molecular Weight : 278.37 g/mol

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Preliminary studies indicate that compounds similar to 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide exhibit potent antitumor effects. For instance, related compounds have been shown to induce apoptosis in cancer cell lines by disrupting the cell cycle, particularly at the S phase. This is achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspases .

- Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes involved in tumor growth and proliferation. For example, docking studies suggest that it could bind effectively to farnesyltransferase, an enzyme implicated in cancer progression .

Biological Activity Data

The biological activity has been quantitatively assessed through various assays. Below is a summary of findings from relevant studies:

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, outperforming standard treatments like Sunitinib in some cases .

Case Studies

Several studies have investigated the effects of related compounds on cancer cells:

- HepG2 Cell Studies : In vitro experiments demonstrated that treatment with related sulfonamide derivatives resulted in increased apoptosis rates in HepG2 cells through mitochondrial pathways. The expression levels of pro-apoptotic proteins such as Bax were upregulated, while anti-apoptotic proteins like Bcl-2 were downregulated, leading to enhanced cell death via caspase activation .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with these compounds resulted in a significant increase in the percentage of cells arrested in the S phase, indicating an effective mechanism for halting cancer cell proliferation .

Q & A

[Basic] What synthetic methodologies are most effective for preparing 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

The compound’s synthesis typically involves coupling reactions between methanesulfonyl-containing intermediates and functionalized oxan-4-yl amines. Key steps include:

- Protection of amino groups (e.g., using Boc or Fmoc groups) to prevent side reactions during sulfonylation .

- Acid-mediated deprotection (e.g., HCl in ethanol under reflux) to yield the hydrochloride salt .

- Purification via recrystallization (ethanol/water mixtures) to isolate high-purity crystals .

Yield optimization requires precise stoichiometric control, inert atmosphere conditions, and catalytic additives (e.g., DMAP for acylation). Reaction monitoring via TLC or HPLC ensures intermediate stability .

[Basic] Which spectroscopic techniques are critical for characterizing this compound, and how should spectral ambiguities be resolved?

Methodological Answer:

- 1H/13C NMR : Assign methanesulfonyl (δ ~3.0 ppm for CH3SO2) and oxan-4-yl proton environments (δ ~3.5–4.0 ppm for tetrahydropyran-O) . Discrepancies in splitting patterns may arise from rotameric equilibria; variable-temperature NMR can resolve this .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns, particularly cleavage at the amide bond .

- IR Spectroscopy : Validate sulfonamide (1320–1160 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .

[Advanced] How can X-ray crystallography using SHELX software elucidate conformational dynamics and intermolecular interactions in this compound?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) datasets are collected at low temperatures (100 K) to minimize thermal motion .

- Structure Refinement (SHELXL) : Use SHELX’s restraints for sulfonamide torsional angles and hydrogen-bonding networks .

- Analysis of Intermolecular Interactions : Identify H-bonding between the hydrochloride ion and sulfonamide oxygen, and π-stacking of aromatic moieties (if present) . For disordered regions (e.g., oxan-4-yl), apply PART and EADP instructions in SHELXL .

[Advanced] What strategies address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

Methodological Answer:

- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (in vitro) with plasma half-life (in vivo) to identify enzyme-mediated clearance pathways .

- Protein Binding Corrections : Adjust in vitro IC50 values using plasma protein binding coefficients (e.g., via equilibrium dialysis) .

- Species-Specific Metabolism : Use LC-MS to detect species-dependent metabolites (e.g., N-demethylation vs. sulfone oxidation) .

[Basic] What are the critical storage conditions to ensure long-term stability of the hydrochloride salt form?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Desiccation : Use silica gel or molecular sieves to mitigate hydrolysis of the sulfonamide group .

- Stability Monitoring : Perform periodic HPLC purity checks (λ = 255 nm) to detect degradation products .

[Advanced] How should researchers resolve conflicting purity assessments from HPLC versus elemental analysis?

Methodological Answer:

- Cross-Validation : Combine HPLC (purity >98% by area) with CHNS elemental analysis (±0.4% theoretical composition) . Discrepancies may arise from residual solvents (TGA analysis recommended) .

- Ion Chromatography : Quantify hydrochloride counterion content to confirm stoichiometry .

- Mass Balance : Calculate purity by summing HPLC, elemental, and residual solvent data .

[Advanced] What computational approaches predict the compound’s solubility and permeability in drug discovery contexts?

Methodological Answer:

- QSAR Models : Use logP calculations (e.g., XLogP3) to estimate lipophilicity, correlating with membrane permeability .

- Molecular Dynamics Simulations : Simulate solvation shells in water/DMSO mixtures to predict solubility .

- pKa Determination (DFT) : Calculate sulfonamide and amine pKa values to optimize salt forms for bioavailability .

[Basic] How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

Methodological Answer:

- LC-MS Screening : Detect low-abundance impurities (e.g., des-methyl analogs) using high-sensitivity MS/MS .

- Genotoxicity Assays : Perform Ames tests on isolated intermediates to rule out mutagenic byproducts .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time impurity monitoring .

[Advanced] What crystallographic challenges arise in resolving the oxan-4-yl group’s conformation, and how are they addressed?

Methodological Answer:

- Disorder Modeling : Apply SHELXL’s PART and SUMP instructions to model tetrahydropyran ring disorder .

- Hydrogen Bonding Networks : Use PLATON’s SQUEEZE algorithm to account for solvent-occupied voids .

- Twinned Data : For non-merohedral twinning, refine using HKLF5 data in SHELXL .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Neutralize hydrochloride residues with sodium bicarbonate before disposal .

- Emergency Procedures : Administer oxygen and seek medical attention if inhaled; rinse eyes with saline for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.